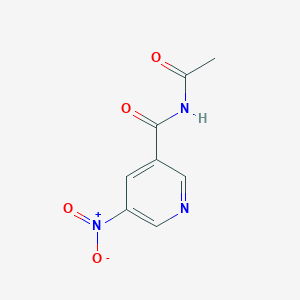

N-Acetyl-5-nitropyridine-3-carboxamide

Beschreibung

N-Acetyl-5-nitropyridine-3-carboxamide is a substituted pyridine derivative featuring a nitro group at the 5-position and an acetylated carboxamide group at the 3-position. The nitro group is electron-withdrawing, influencing the aromatic ring’s electronic properties, while the acetylated carboxamide contributes to its solubility and stability. Its structural uniqueness lies in the combination of nitro and acetylated carboxamide moieties, which distinguish it from simpler pyridine derivatives .

Eigenschaften

CAS-Nummer |

59290-48-1 |

|---|---|

Molekularformel |

C8H7N3O4 |

Molekulargewicht |

209.16 g/mol |

IUPAC-Name |

N-acetyl-5-nitropyridine-3-carboxamide |

InChI |

InChI=1S/C8H7N3O4/c1-5(12)10-8(13)6-2-7(11(14)15)4-9-3-6/h2-4H,1H3,(H,10,12,13) |

InChI-Schlüssel |

CBTZMSWFLOJSNP-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)NC(=O)C1=CC(=CN=C1)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following compounds exhibit structural or functional similarities to N-Acetyl-5-nitropyridine-3-carboxamide, as indicated by similarity scores (0.79–0.89) derived from molecular descriptors :

5-Nitro-2-pyridinecarboxylic Acid (CAS 51984-61-3; Similarity: 0.87)

- Structure : Nitro group at position 5, carboxylic acid at position 2.

- Key Differences : The carboxylic acid group at position 2 increases acidity (pKa ~2–3) compared to the acetylated carboxamide in the target compound. This enhances water solubility but reduces stability under acidic conditions.

- Applications : Often used in coordination chemistry or as a precursor for metal-organic frameworks .

2-Methyl-5-nitropyridin-3-amine (CAS 36625-57-7; Similarity: 0.84)

- Structure : Nitro group at position 5, methyl group at position 2, and amine at position 3.

- Key Differences : The amine group at position 3 introduces basicity (pKa ~4–5), contrasting with the neutral carboxamide in the target compound. The methyl group at position 2 sterically hinders electrophilic substitution reactions.

- Applications: Potential intermediate in antimalarial or antiviral drug synthesis .

Unnamed Compound (CAS 1074-99-3; Similarity: 0.82)

- Inferred Structure : Likely a pyridine derivative with substituents at positions 3 and 4.

- Key Differences : Structural ambiguity precludes direct comparison, but the similarity score suggests shared electronic or steric features .

Unnamed Compound (CAS 30651-24-2; Similarity: 0.89)

- Inferred Structure : Highest similarity to the target compound, likely featuring a nitro group and carboxamide/acetyl group in analogous positions.

- Key Differences: Minor variations in substituent orientation or additional functional groups may account for the 0.89 similarity score .

Comparative Data Table

| Compound Name | CAS Number | Similarity Score | Key Substituents | Functional Groups |

|---|---|---|---|---|

| N-Acetyl-5-nitropyridine-3-carboxamide | Not Provided | Reference (1.00) | 5-Nitro, 3-Acetylcarboxamide | Nitro, Acetylated Carboxamide |

| 5-Nitro-2-pyridinecarboxylic Acid | 51984-61-3 | 0.87 | 5-Nitro, 2-Carboxylic Acid | Nitro, Carboxylic Acid |

| 2-Methyl-5-nitropyridin-3-amine | 36625-57-7 | 0.84 | 5-Nitro, 2-Methyl, 3-Amine | Nitro, Amine |

| Unnamed Compound | 1074-99-3 | 0.82 | Undisclosed | Likely Nitro and Amine/Carboxamide |

| Unnamed Compound | 30651-24-2 | 0.89 | Likely 5-Nitro and 3-Carboxamide/Acetyl | Nitro, Acetylated Carboxamide |

Research Implications

- Electronic Effects : The nitro group’s electron-withdrawing nature likely enhances the carboxamide’s electrophilicity, facilitating nucleophilic substitutions.

- Stability : N-Acetylation may reduce hydrolysis susceptibility relative to free carboxamides, as observed in ranitidine-related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.